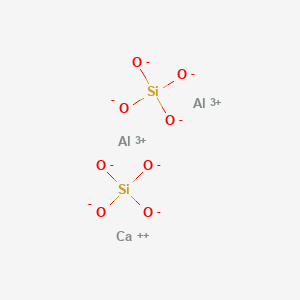
Sulphur Brown 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphur Brown 5, also known by its CAS number 1327-00-0, is a type of sulphur dye. Sulphur dyes are complex heterocyclic molecules or mixtures formed by melting or boiling organic compounds containing amino or nitro groups with sodium polysulphide and sulphur. These dyes are named for the presence of sulphur linkages within their molecules .
Métodos De Preparación
Sulphur Brown 5 is synthesized through a process involving the reaction of organic compounds containing amino or nitro groups with sodium polysulphide and sulphur. The reaction typically involves heating these components to high temperatures to facilitate the formation of the dye. Industrial production methods often involve the use of large-scale reactors where the reactants are combined and heated under controlled conditions to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Sulphur Brown 5 undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted back to its original water-insoluble form.
Reduction: The dye can be reduced to its leuco form, which is water-soluble and can be absorbed by cellulosic fibers.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
Sulphur Brown 5 has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of sulphur dye chemistry and reactions.
Biology: The dye is sometimes used in biological staining techniques to highlight specific structures within cells and tissues.
Medicine: Research into the potential medical applications of sulphur dyes, including this compound, is ongoing.
Industry: this compound is widely used in the textile industry for dyeing cellulosic fibers such as cotton.
Mecanismo De Acción
The mechanism of action of Sulphur Brown 5 involves its interaction with the fibers it dyes. In its reduced, water-soluble form, the dye is absorbed by the fibers. Once absorbed, it is oxidized back to its original, water-insoluble form, which becomes fixed within the fiber structure. This process ensures that the dye remains attached to the fabric, providing long-lasting color .
Comparación Con Compuestos Similares
Sulphur Brown 5 is part of a broader class of sulphur dyes, which include:
Sulphur Black 1: Known for producing deep black shades, it is one of the most widely used sulphur dyes.
Sulphur Blue 15: Used to create blue shades in textiles.
Sulphur Green 14: Employed for dyeing fabrics green.
Sulphur Yellow 2: Utilized for producing yellow hues in textiles.
Compared to these dyes, this compound is unique in its ability to produce rich brown shades, making it particularly valuable for applications requiring this specific color.
Propiedades
Número CAS |
1327-00-0 |
|---|---|
Fórmula molecular |
C15H11F3O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



